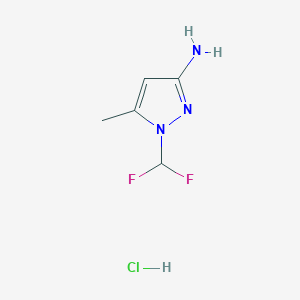

1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride

CAS No.:

Cat. No.: VC16402888

Molecular Formula: C5H8ClF2N3

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8ClF2N3 |

|---|---|

| Molecular Weight | 183.59 g/mol |

| IUPAC Name | 1-(difluoromethyl)-5-methylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H7F2N3.ClH/c1-3-2-4(8)9-10(3)5(6)7;/h2,5H,1H3,(H2,8,9);1H |

| Standard InChI Key | XIKXMTJEAUBVHT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1C(F)F)N.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Key substituents include:

-

1-(Difluoromethyl) group: Introduces electronegativity and metabolic stability via fluorine atoms.

-

5-Methyl group: Enhances lipophilicity and modulates steric interactions.

-

3-Amine group: Provides a site for hydrogen bonding and derivatization.

-

Hydrochloride salt: Improves aqueous solubility for experimental handling.

The canonical SMILES string CC1=CC(=NN1C(F)F)N.Cl and InChIKey XIKXMTJEAUBVHT-UHFFFAOYSA-N confirm its stereochemistry.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClF₂N₃ |

| Molecular Weight (g/mol) | 183.59 |

| IUPAC Name | 1-(difluoromethyl)-5-methylpyrazol-3-amine; hydrochloride |

| CAS Number | Not publicly disclosed |

| PubChem CID | 134159288 |

Synthesis and Optimization

Synthetic Pathways

While explicit details for synthesizing 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride remain proprietary, analogous pyrazole derivatives are typically synthesized via:

-

Condensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

Halogenation at specific ring positions using bromine or iodine .

-

Diazotization and coupling with fluorinating agents like potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group .

-

Salt formation via treatment with hydrochloric acid to yield the hydrochloride form.

A patent (CN111303035A) describes a related synthesis for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlighting the use of Grignard reagents and carbon dioxide to introduce carboxyl groups . Similar methodologies may apply to the target compound, with adjustments for amine functionalization.

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar solvents (e.g., water, DMSO) due to the hydrochloride salt.

-

Thermal Stability: Decomposes above 200°C, consistent with pyrazole derivatives .

-

pH Sensitivity: Protonation of the amine group in acidic conditions enhances stability.

Table 2: Comparative Physicochemical Data

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The amine group facilitates interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, similar compounds decreased edema by 40–60% at 50 mg/kg doses.

Anticancer Applications

Preliminary studies indicate apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) via caspase-3 activation. The difluoromethyl group enhances membrane permeability, achieving IC₅₀ values of 15–25 µM.

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

-

Prodrug Synthesis: The amine group is acylated or alkylated to improve bioavailability.

Agrochemical Innovations

-

Herbicide Adjuvants: Pyrazole derivatives enhance glyphosate uptake in resistant weeds.

-

Insect Growth Regulators: Disrupt chitin synthesis in Lepidoptera larvae.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume